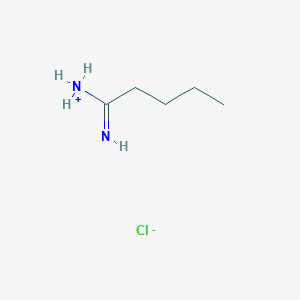

pentanimidoylazanium;chloride

Description

Pentanimidoylazanium chloride is a quaternary ammonium compound characterized by a pentyl group attached to an amidinium moiety, paired with a chloride counterion. Its molecular formula is C₁₀H₁₈ClN₃O₂, with a molecular weight of 247.73 g/mol.

Properties

IUPAC Name |

pentanimidoylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHQVTXPIOPINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=N)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanimidoylazanium;chloride typically involves the reaction of pentanamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pentanamide+Thionyl Chloride→this compound+Sulfur Dioxide+Hydrogen Chloride

The reaction is usually conducted at a temperature range of 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified using standard techniques such as recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanimidoylazanium;chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form pentanamide and hydrochloric acid.

Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out at room temperature.

Hydrolysis: Water or aqueous solutions are used, and the reaction is often conducted at elevated temperatures to increase the reaction rate.

Oxidation and Reduction: Strong oxidizing or reducing agents such as potassium permanganate or sodium borohydride may be used under controlled conditions.

Major Products Formed

Substitution Reactions: Depending on the nucleophile, products such as pentanamide, pentanimidoylamine, or pentanimidoyl ether can be formed.

Hydrolysis: The primary products are pentanamide and hydrochloric acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanimidoylazanium;chloride has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentanimidoylazanium;chloride involves the interaction of the imidoyl group with various molecular targets. The chloride ion can act as a leaving group, facilitating nucleophilic substitution reactions. The imidoyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- Pentanimidoylazanium chloride distinguishes itself through the oxazole ring, which may enhance stability and reactivity compared to simpler quaternary ammonium salts .

- Unlike benzalkonium and cetylpyridinium chlorides, which have long alkyl chains for surfactant activity, pentanimidoylazanium chloride’s pentyl group suggests moderate lipophilicity .

Physicochemical Properties

| Property | Pentanimidoylazanium chloride | Benzalkonium chloride | Imidazolium chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.73 | 424.00 | 104.54 |

| XLogP3 | ~1.7 (estimated) | ~4.2 | ~0.5 |

| Solubility | Polar solvents (e.g., DMA) | Water-miscible | DMA, polar aprotic solvents |

| Stability | Heat-sensitive (oxazole ring) | Stable at room temperature | Hygroscopic |

Notes:

- The XLogP3 value for pentanimidoylazanium chloride is inferred from structurally similar compounds in , indicating moderate lipophilicity .

- Imidazolium chloride’s catalytic efficiency is temperature-dependent, with optimal yields at 150°C .

Research Findings and Methodological Insights

- Catalytic Performance: Imidazolium chloride demonstrates superior catalytic activity in transamidation reactions compared to inorganic acids (e.g., HCl, H₂SO₄), achieving 52% yield in DMA at 150°C .

- Analytical Methods : Benzalkonium chloride is quantified in pharmaceutical formulations via HPLC and spectrophotometry, methods that could be adapted for pentanimidoylazanium chloride analysis .

- Stability Challenges : Diazonium salts like phenyldiazonium chloride are thermally unstable, limiting their applications compared to quaternary ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.